Benzeneacetamide, 2-fluoro--alpha--hydroxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, 2-fluoro–alpha–hydroxy- typically involves the reaction of benzeneacetamide with a fluorinating agent under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of Benzeneacetamide, 2-fluoro–alpha–hydroxy- may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Benzeneacetamide, 2-fluoro–alpha–hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, Benzeneacetamide, 2-fluoro–alpha–hydroxy- is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, Benzeneacetamide, 2-fluoro–alpha–hydroxy- is explored for its potential use in drug formulations . Its ability to interact with specific enzymes and receptors makes it a candidate for developing new medications .
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates . Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-fluoro–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors . The compound may inhibit or activate specific pathways, leading to desired biological effects . For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity .
Comparison with Similar Compounds
Benzeneacetamide: Lacks the fluorine atom and hydroxy group, resulting in different chemical properties.
2-Fluoroacetamide: Contains a fluorine atom but lacks the benzene ring, leading to distinct reactivity.
Alpha-hydroxyacetamide: Lacks the fluorine atom, affecting its chemical behavior.
Uniqueness: Benzeneacetamide, 2-fluoro–alpha–hydroxy- is unique due to the presence of both the fluorine atom and the hydroxy group, which confer specific reactivity and biological activity . This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
WFZICMDFFOXVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)O)F |
Origin of Product |
United States |
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